N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide
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Description
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.09060590 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer, Anti-inflammatory, and Analgesic Applications
One relevant area of research involves the synthesis and pharmacological assessment of acetamide derivatives. A study by Rani, Pal, Hegde, and Hashim (2014) on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives revealed that certain compounds exhibited significant potential as therapeutic agents against breast cancer, neuroblastoma, and pain, suggesting a pathway through which N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide might be explored for similar applications (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic and Environmental Applications
In the realm of environmental science, acetamide derivatives have been studied for their photocatalytic properties. For instance, the degradation of acetaminophen, an analgesic drug, was examined using TiO2 nanoparticles, demonstrating effective photodegradation and mineralization, which could inform the potential environmental applications of this compound in water treatment and pollutant degradation processes (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Material Science and Dye Synthesis
Research on the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units by Ağırtaş and İzgi (2009) highlights the compound's potential in the development of materials with enhanced solubility and photophysical properties. Such materials are crucial for applications in dye synthesis, photodynamic therapy, and as components in optoelectronic devices (Ağırtaş & İzgi, 2009).
Antimalarial Drug Development
The exploration of acetamide derivatives in antimalarial drug development has been documented, with compounds showing promising activity against Plasmodium berghei in mice. This research avenue suggests that similar structures, including this compound, could be synthesized and evaluated for their antimalarial properties, potentially contributing to the development of new therapeutic agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-10-9-12-5-7-13(8-6-12)18-16(20)11-23-15-4-2-1-3-14(15)19(21)22/h1-8H,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEBDXXPIRQSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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